

Introduction: The Strategic Importance of Fluorinated Intermediates

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Compound of Interest

Compound Name: Butyl [3-(trifluoromethyl)phenyl]acetate

CAS No.: 89767-99-7

Cat. No.: B8603305

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In the landscape of modern drug discovery and fine chemical synthesis, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).^{[1][2]}

3-(Trifluoromethyl)phenylacetic acid butyl ester emerges as a significant chemical intermediate within this context. As a derivative of 3-(trifluoromethyl)phenylacetic acid—a known building block for anti-inflammatory agents and agrochemicals—this butyl ester serves as a versatile precursor for more complex molecular architectures.^{[1][3]} Its ester functionality provides a reactive handle for a variety of chemical transformations, such as amidation or reduction, while the butyl group can influence solubility and reactivity in organic media.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its analytical validation, and its potential applications, grounding all claims in authoritative references.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a compound is critical for its effective handling, storage, and application in synthetic chemistry. While extensive experimental data for the butyl ester is not broadly published, we can compile its known characteristics and infer others from its parent acid and general principles of organic esters.

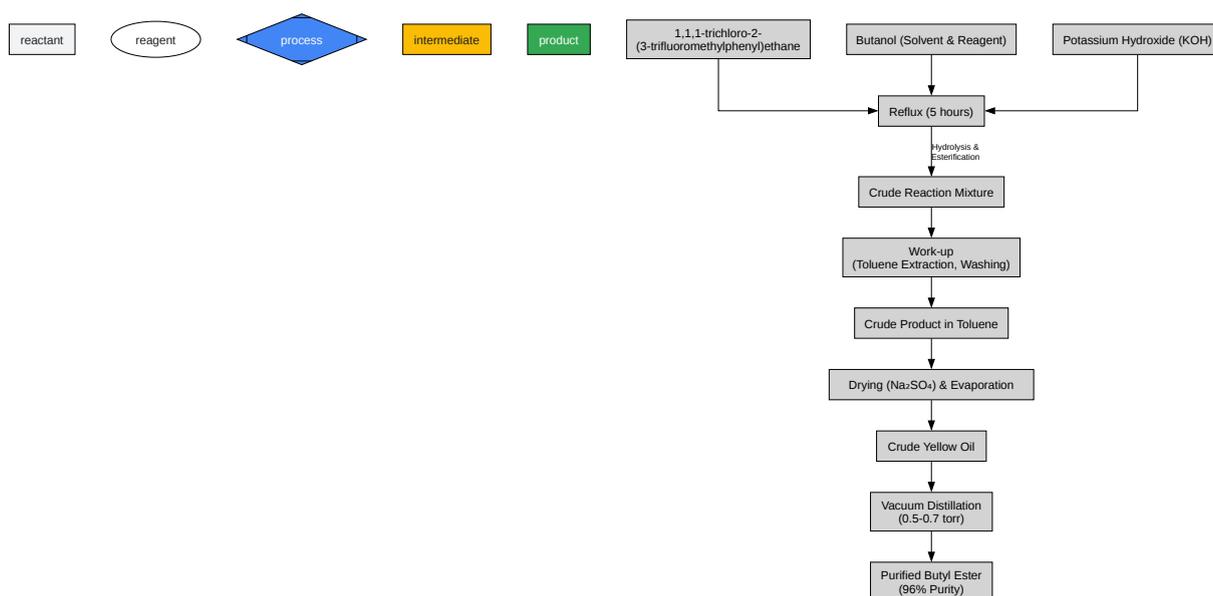
Property	Value / Description	Source / Rationale
IUPAC Name	Butyl 2-[3-(trifluoromethyl)phenyl]acetate	IUPAC Nomenclature
Synonyms	Butyl(3-trifluoromethylphenyl)acetate	Common Naming Convention[4]
CAS Number	22892-88-2	Chemical Abstracts Service
Molecular Formula	C ₁₃ H ₁₅ F ₃ O ₂	Calculated from structure
Molecular Weight	260.25 g/mol	Calculated from formula
Appearance	Yellow oil (as per synthesis report)	[4]
Boiling Point	89-97 °C at 0.5-0.7 torr	[4]
Solubility	Expected to be soluble in common organic solvents (e.g., toluene, ethyl acetate, THF) and have low water solubility.	General property of organic esters.[5]

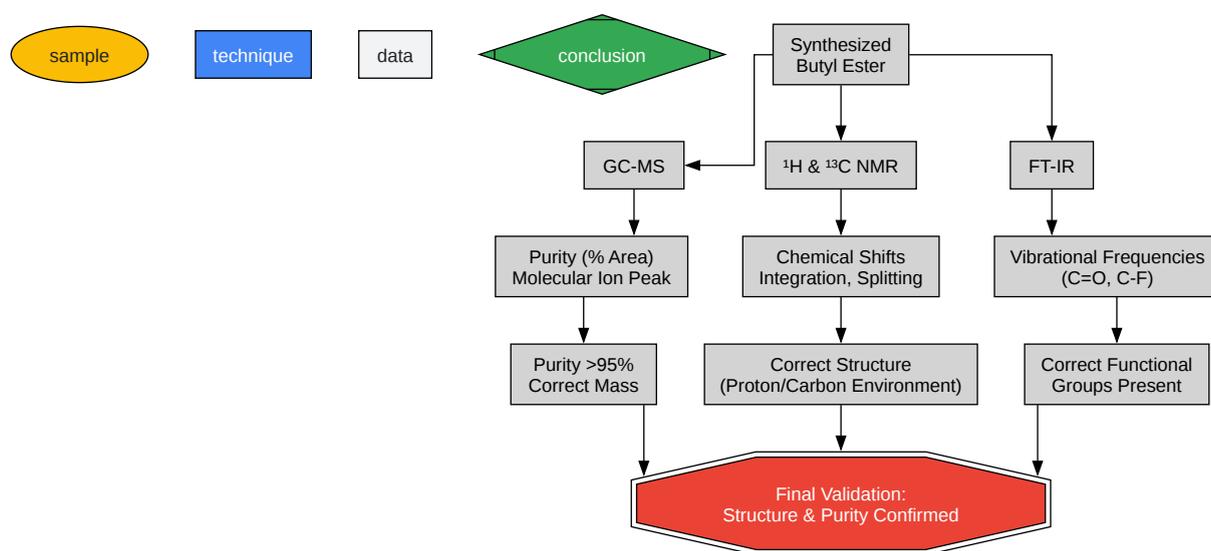
Note: Properties of the parent acid, 3-(Trifluoromethyl)phenylacetic acid (CAS 351-35-9), include a melting point of 76-79 °C and a solid, crystalline appearance.[1]

Part 2: Synthesis and Purification

The synthesis of phenylacetic acid esters can be achieved through various methods. A particularly efficient, single-step process has been documented that proceeds from a trichlorinated precursor, avoiding the need to first isolate the carboxylic acid.[4] This approach is advantageous in industrial settings as it reduces step-count and potential for material loss.

Workflow for Synthesis and Purification





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Sources

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